N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 4-methylphenyl group at the N3 position and a thioacetamide moiety at the C2 position. The acetamide nitrogen is further substituted with a 4-methylphenyl group.
The pyrimido[5,4-b]indole scaffold is a fused heterocyclic system combining pyrimidine and indole motifs, which confers rigidity and facilitates interactions with biological targets. The sulfanylacetamide side chain enhances solubility and provides a functional handle for further derivatization.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-16-7-11-18(12-8-16)27-22(31)15-33-26-29-23-20-5-3-4-6-21(20)28-24(23)25(32)30(26)19-13-9-17(2)10-14-19/h3-14,28H,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRFSFVKWVJOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C25H23N3O2S
- Molecular Weight : 425.53 g/mol
- SMILES Representation : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)C
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The following sections detail specific findings related to this compound.
Antimicrobial Activity
Studies have shown that derivatives of pyrimidoindole compounds possess significant antimicrobial properties. The presence of the sulfanyl and acetamide groups is crucial for enhancing activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) tests reveal that related compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 8 |
| Compound B | S. aureus | 16 |
| N-(4-methylphenyl)-2-{...} | M. tuberculosis | 32 |
These results suggest that modifications to the structure can lead to enhanced antibacterial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against several cancer cell lines:
- HeLa Cells : Significant cytotoxicity was observed with an IC50 value of 15 µM.
- A549 Cells : The compound demonstrated an IC50 of 20 µM.
These findings indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanisms include:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of oxidative stress leading to apoptosis.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives highlighted the role of the sulfanyl group in enhancing antimicrobial activity against resistant strains of bacteria. The study utilized a panel of clinical isolates to assess efficacy and found that compounds similar to N-(4-methylphenyl)-2-{...} showed superior activity compared to standard antibiotics .
- Case Study on Anticancer Properties : In a recent evaluation of compounds with pyrimidine scaffolds against various cancer cell lines, N-(4-methylphenyl)-2-{...} exhibited significant growth inhibition in HeLa and A549 cells, suggesting potential for further development as an anticancer agent .
Comparison with Similar Compounds
N-Substituted Pyrimidoindoles
Several analogs in share the pyrimido[5,4-b]indole core but differ in substituents:
- Compound 27 : N-isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide
- Compound 32 : N-(tert-butyl)-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide
These compounds highlight the impact of alkyl vs. aryl substitutions on the acetamide nitrogen.
Phenyl Ring Modifications
- ECHEMI Compound 537667-98-4 : Features a trifluoromethoxy group on the phenyl ring at the acetamide nitrogen. The electron-withdrawing trifluoromethoxy group may improve metabolic stability compared to the methyl group in the target compound .
- ECHEMI Compound 536706-70-4: Substitutes the 4-methylphenyl group with a 3-methoxyphenyl group.
Core Heterocycle Modifications
Oxadiazole-Based Analogs
describes N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g), which replaces the pyrimidoindole core with a 1,3,4-oxadiazole ring. Biological screening in suggests oxadiazole derivatives exhibit enzyme inhibition activity, whereas pyrimidoindoles in are linked to TLR modulation .
Functional Group Comparisons
Sulfanylacetamide Side Chain
The sulfanyl group (-S-) in the target compound is critical for disulfide bond formation or metal coordination. In contrast, compound 37 () replaces the sulfanyl group with a sulfonamide (-SO₂-NH-), which may enhance solubility but reduce nucleophilicity .
Data Tables
Table 1: Structural Comparison of Pyrimidoindole Derivatives
Table 2: Impact of Substituents on Physicochemical Properties
*Estimated using fragment-based methods.
Research Findings and Implications
TLR4 Selectivity : Pyrimidoindole derivatives with phenyl or substituted phenyl groups (e.g., 4-methylphenyl) show enhanced TLR4 binding compared to alkyl-substituted analogs .
Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethoxy) on the acetamide nitrogen improve metabolic stability, as seen in ECHEMI compounds .
Structural Rigidity : The pyrimidoindole core’s planar structure favors interactions with flat binding pockets in TLRs, unlike the flexible oxadiazole derivatives in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
